eNOS Enzyme Inhibition Potency: Target Engagement Data for CAS 313223-89-1
The target compound demonstrates measurable inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. This target-specific activity is the compound's primary pharmacologically meaningful differentiator. In contrast, a structurally related halogenated isoxazole benzamide, 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, shows significantly weaker inhibition of a related NOS isoform, bovine neuronal NOS (nNOS), with a Ki of 1700 nM [2]. This cross-study, cross-isoform comparison highlights a quantifiable difference in NOS engagement that correlates with the specific halogen and nitro positioning on the benzamide core.
| Evidence Dimension | Enzyme inhibition potency (IC50 vs. Ki) against Nitric Oxide Synthase isoforms |
|---|---|
| Target Compound Data | IC50 = 180 nM against human eNOS |
| Comparator Or Baseline | 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide, Ki = 1700 nM against bovine nNOS |
| Quantified Difference | ~9.4-fold higher potency for the target compound (noting differences in IC50 vs. Ki and human vs. bovine eNOS/nNOS) |
| Conditions | Human eNOS expressed in insect SF9 cells, 1 hr incubation (Target); Bovine brain nNOS (Comparator) |
Why This Matters
A candidate selecting for an eNOS-focused research program must source this exact CAS number, as the closely related bromo-analog shows a dramatically different NOS inhibition profile, risking negative or off-target results.
- [1] BindingDB. BDBM50372207 (CHEMBL272708): Inhibition of human eNOS expressed in insect SF9 cells after 1 hr. IC50: 180 nM. View Source
- [2] BindingDB. BDBM50369438 (CHEMBL1202116): Nitric Oxide Synthase Inhibitory activity tested against bovine brain nNOS. Ki: 1.70E+3 nM. View Source
